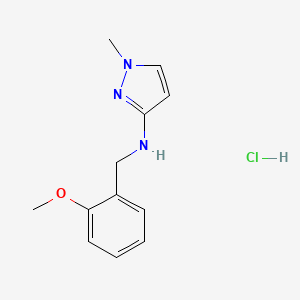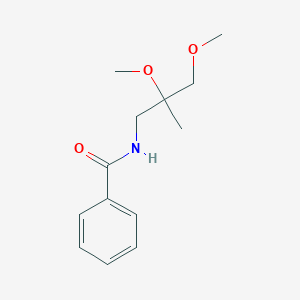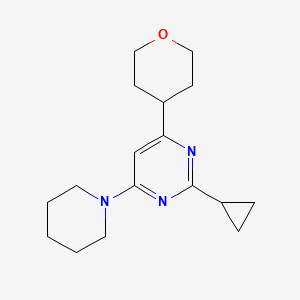![molecular formula C12H15N5O2S B15113644 8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15113644.png)
8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by their unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the reaction of 8-(4-piperazin-1-ylbutyl)-8-azaspiro[4.5]decane-7,9-dione with 2-chloropyrimidine in an inert polar solvent such as chloroform, ethanol, propanol, butanol, or dimethylformamide. The reaction is carried out at temperatures ranging from 50-150°C, preferably 80-120°C, in the presence of an acid-binding agent . Alternatively, the reaction can be conducted at 0-80°C, preferably 60-70°C, in the presence of an excess of a basic reagent like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
科学研究应用
8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as anxiety and depression.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a serotonergic agonist, mimicking the effects of serotonin by stimulating physiological activity at serotonin receptors . This action can lead to various therapeutic effects, such as anxiolytic and antidepressant activities.
相似化合物的比较
Similar Compounds
- 8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide
- 8-azaspiro[4.5]decane-7,9-dione derivatives
Uniqueness
8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific spiro structure and the presence of a methylsulfanyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C12H15N5O2S |
|---|---|
分子量 |
293.35 g/mol |
IUPAC 名称 |
8-(2-methylsulfanylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C12H15N5O2S/c1-20-11-13-5-2-8(14-11)17-6-3-12(4-7-17)9(18)15-10(19)16-12/h2,5H,3-4,6-7H2,1H3,(H2,15,16,18,19) |
InChI 键 |
JCGJJACUZHKDNX-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=CC(=N1)N2CCC3(CC2)C(=O)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[1-(3-Fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B15113573.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B15113584.png)
![1-(2,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113590.png)

![5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B15113595.png)
![2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15113596.png)
![1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15113604.png)
![5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B15113610.png)
![4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15113615.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15113629.png)
![1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113641.png)
![4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B15113649.png)
